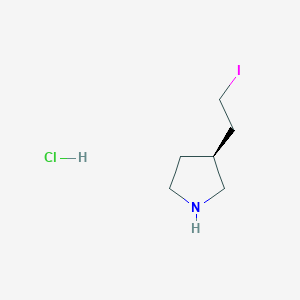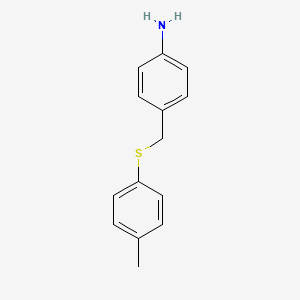
p-Toluidine, alpha-(p-tolylthio)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is a derivative of aniline, where the aniline ring is substituted with a sulfanylmethyl group attached to a 4-methylphenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Methylphenyl)sulfanylmethyl]aniline typically involves the reaction of 4-methylbenzenethiol with formaldehyde and aniline. The reaction proceeds through the formation of a thioether linkage between the 4-methylphenyl group and the aniline ring. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic attack of the thiol on the formaldehyde, followed by the addition of aniline .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to reduce costs and environmental impact.
化学反応の分析
Types of Reactions
4-[(4-Methylphenyl)sulfanylmethyl]aniline undergoes various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4) are typical methods.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives of the aniline ring.
科学的研究の応用
4-[(4-Methylphenyl)sulfanylmethyl]aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
作用機序
The mechanism of action of 4-[(4-Methylphenyl)sulfanylmethyl]aniline involves its interaction with various molecular targets. The sulfanylmethyl group can participate in nucleophilic or electrophilic reactions, depending on the conditions. The aniline ring can interact with enzymes and receptors, potentially modulating their activity. The exact pathways and molecular targets depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
4-[(4-Methylphenyl)sulfanyl]aniline: Similar structure but lacks the methylene bridge.
4-Methylbenzenethiol: Contains the thiol group but lacks the aniline ring.
Aniline: The parent compound without any substituents.
Uniqueness
4-[(4-Methylphenyl)sulfanylmethyl]aniline is unique due to the presence of both the sulfanylmethyl group and the aniline ring, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
54306-13-7 |
|---|---|
分子式 |
C14H15NS |
分子量 |
229.34 g/mol |
IUPAC名 |
4-[(4-methylphenyl)sulfanylmethyl]aniline |
InChI |
InChI=1S/C14H15NS/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9H,10,15H2,1H3 |
InChIキー |
SDGPGFLEUFXPCV-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)SCC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [2-(2-methyl-1,3-dioxolan-2-yl)ethyl]carbamate](/img/structure/B13961053.png)
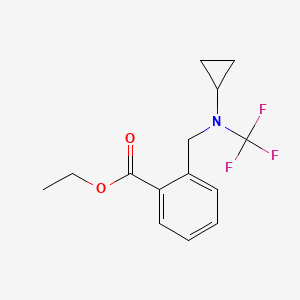
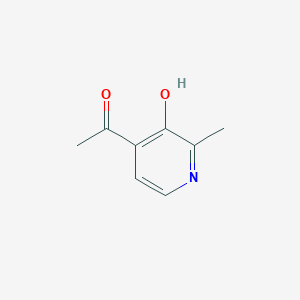
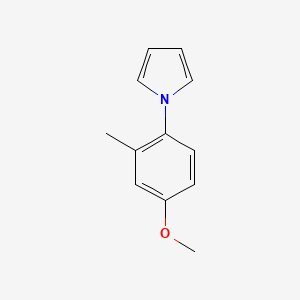
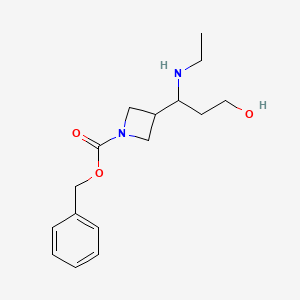
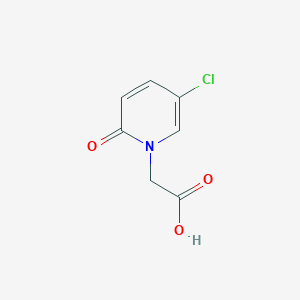
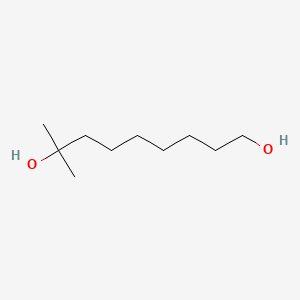

![S-[2-(Chlorocarbonyl)phenyl] ethanethioate](/img/structure/B13961105.png)

